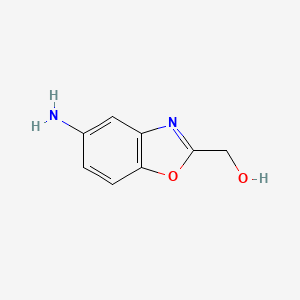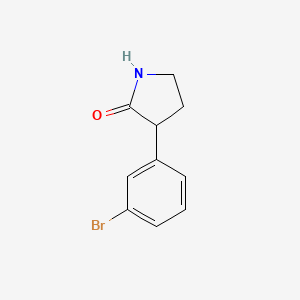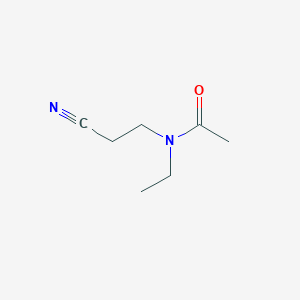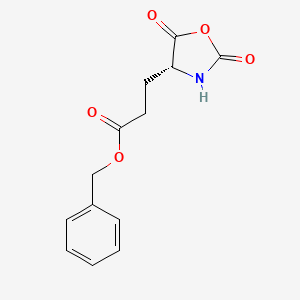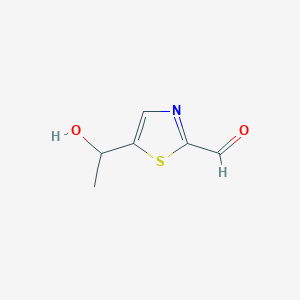
5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde
Overview
Description
5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde (5-HETC) is a heterocyclic aromatic compound with an oxygen atom in the 1-position of the thiazole ring. It is a highly versatile and useful chemical in the scientific research field due to its unique properties. It has been used in numerous studies for its wide range of applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of polymers and catalysts. It has been studied for its potential as an anti-cancer agent and its ability to inhibit certain enzymes.
Scientific Research Applications
Synthesis of Derivatives
- 5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde is used in the synthesis of new 1,3-thiazole derivatives. These derivatives are created through reactions with various compounds like phenylhydrazine, isoniazid, N-substituted rhodanines, and others, resulting in potential bioactive substances (Sinenko et al., 2016).
Synthesis of Specific Compounds
- The compound is a building block in the synthesis of specific chemical structures. For instance, it's involved in the synthesis of 3-hydroxyisoxazole-5-carbaldehydes and other related compounds, which are intermediates in routes to analogues of CNS-active amino acids (Riess et al., 1998).
Creation of Bioactive Molecules
- In another application, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, a compound similar in structure, undergoes reactions with various amines, hydrazines, and hydroxylamine, leading to the formation of 1,2,3-triazole-4-thiocarboxamides and other compounds. These reactions are significant for creating molecules with potential biological activity (L'abbé et al., 1991).
Synthesis and Characterization Studies
- The compound is also pivotal in the synthesis and characterization studies of related chemical structures. Such studies help in understanding the chemical behavior and potential applications of these molecules in various scientific fields (Attaryan et al., 2008).
Development of Material Chemistry
- It is used in the synthesis of thiophene-substituted bis(5,4-d)thiazoles. These compounds are important in the field of material chemistry due to their physicochemical properties, such as solubility and fluorescence (Tokárová & Biathová, 2018).
Structural Analysis and Molecular Design
- This compound, and its derivatives are often studied for their structural properties. These studies aid in understanding molecular design and the development of new compounds with desired characteristics (Shahid et al., 2015).
properties
IUPAC Name |
5-(1-hydroxyethyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)5-2-7-6(3-8)10-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYDCUWOVYIYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

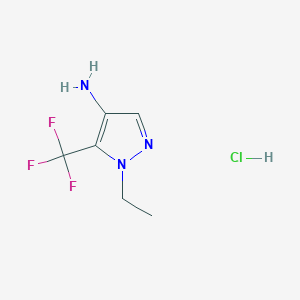
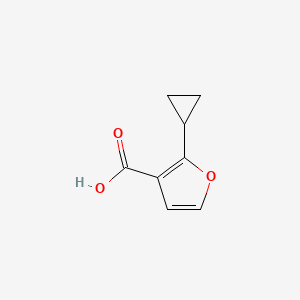



![2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528348.png)


